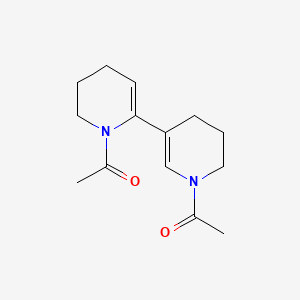
2,3'-Bipyridine, 1,1'-diacetyl-1,1',4,4',5,5',6,6'-octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines This compound is characterized by the presence of two pyridine rings connected by a single bond, with each pyridine ring being substituted with acetyl groups and hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include pyridine and acetyl chloride.
Formation of Intermediate: Pyridine is reacted with acetyl chloride in the presence of a base such as triethylamine to form an intermediate compound.
Hydrogenation: The intermediate compound is then subjected to hydrogenation using a catalyst such as palladium on carbon to reduce the pyridine rings and form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to control the reaction conditions and maximize efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to further reduce the compound.
Substitution: The acetyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the acetyl groups.
Aplicaciones Científicas De Investigación
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can form coordination complexes with metal ions, which can influence the activity of metalloenzymes or other metal-dependent biological processes. Additionally, the acetyl groups can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine can be compared with other similar compounds, such as:
1,1’-Diacetyl-2,2’-bipyridine: Similar structure but with different substitution pattern on the pyridine rings.
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-tetrahydro-2,3’-bipyridine: Similar structure but with fewer hydrogen atoms on the pyridine rings.
1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,2’-bipyridine: Similar structure but with different substitution pattern on the pyridine rings.
The uniqueness of 1,1’-Diacetyl-1,1’,4,4’,5,5’,6,6’-octahydro-2,3’-bipyridine lies in its specific substitution pattern and the presence of acetyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-[5-(1-acetyl-3,4-dihydro-2H-pyridin-6-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)15-8-5-6-13(10-15)14-7-3-4-9-16(14)12(2)18/h7,10H,3-6,8-9H2,1-2H3 |
Clave InChI |
UUURKRDEOFBXQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC(=C1)C2=CCCCN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


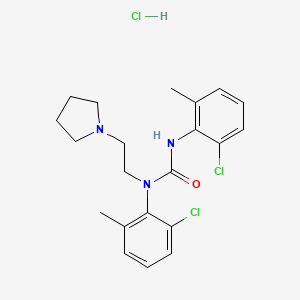


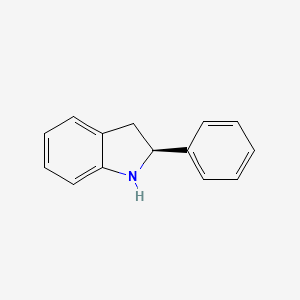
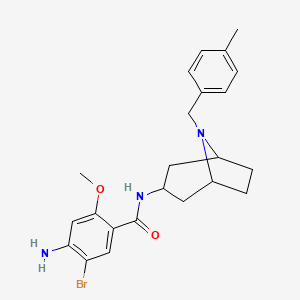

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
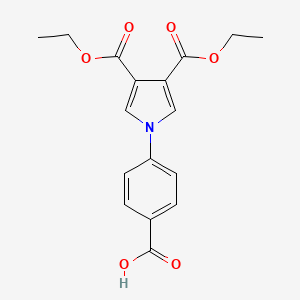

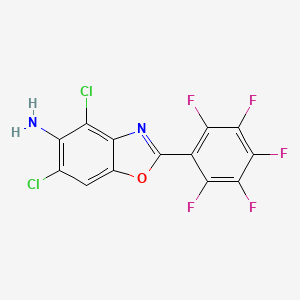
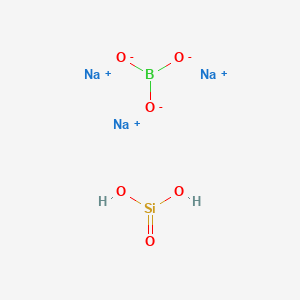

![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
